6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

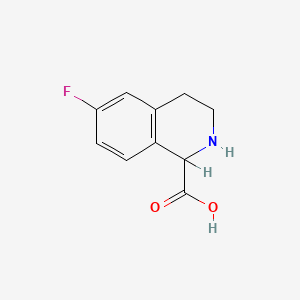

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-F-THIQ) is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. Its molecular formula is C₁₀H₁₀FNO₂, with a fluorine substituent at the 6-position of the aromatic ring (Figure 1). This compound is commercially available as a hydrochloride salt (CAS: 1260637-74-8) with purities ranging from 95–98% .

The THIQ core is notable for its presence in alkaloids (e.g., morphine, emetine) and its applications in drug discovery, particularly as a rigid scaffold for protease inhibitors and peptide mimetics . The fluorine atom at C-6 enhances metabolic stability and modulates electronic properties, making 6-F-THIQ a valuable intermediate in bioactive molecule synthesis .

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOUVNLVPPEGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696274 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260641-86-8 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Substrate Modifications

The reaction proceeds via imine formation between the amine and aldehyde, followed by electrophilic aromatic substitution to cyclize into the tetrahydroisoquinoline structure. For 6-fluoro derivatives, fluorinated phenylalanine precursors or fluorinated aldehydes are critical. A key advancement involves substituting hydrochloric acid with sulfuric or hydrobromic acid to avoid the formation of mutagenic bis(chloromethyl)ether byproducts.

Example Synthesis :

Racemization Mitigation

Early methods using HCl suffered from racemization (50–85% ee), but switching to H₂SO₄ or HBr preserves optical purity. For instance, L-m-tyrosine derivatives yielded 100% ee under optimized HBr conditions.

Base-Catalyzed Cyclization of Halogenated Precursors

An alternative route involves base-catalyzed cyclization of diethyl acetamidomalonate with α,α-dibromo-4-fluoro-o-xylene, followed by decarboxylation and deacylation.

Reaction Steps and Optimization

- Cyclization : Diethyl acetamidomalonate and α,α-dibromo-4-fluoro-o-xylene undergo base-catalyzed cyclization (K₂CO₃, DMF, 80°C).

- Decarboxylation : Hydrolysis with 6M HCl at reflux removes the ester groups.

- Deacylation : Further HCl treatment eliminates the acetamide protecting group.

Key Data :

- Yield : 60–70% over three steps.

- Advantage : Tolerates electron-withdrawing groups (e.g., NO₂, F) at the 6-position.

Palladium-Catalyzed Cross-Coupling Strategies

Modern approaches employ palladium-catalyzed reactions to introduce fluorine or other substituents post-cyclization. A notable method combines Suzuki-Miyaura coupling with reductive amination.

Suzuki-Miyaura Coupling

Substrates :

- N-(2-Bromobenzyl)aniline derivatives

- 2-Ethoxyvinyl pinacolboronate

Conditions :

Reductive N-Alkylation

Crude intermediates from Suzuki coupling undergo cyclization via reductive N-alkylation using Et₃SiH and trifluoroacetic acid (TFA) in dichloromethane.

Comparative Analysis of Synthetic Routes

Table 1: Key Preparation Methods and Performance Metrics

| Method | Conditions | Yield (%) | Optical Purity (% ee) | Key Advantage |

|---|---|---|---|---|

| Pictet-Spengler (H₂SO₄) | H₂SO₄, 100°C, 12 h | 95 | 100 | High purity, industrial scalability |

| Base-Catalyzed Cyclization | K₂CO₃, DMF, 80°C | 60–70 | – | Modular halogen incorporation |

| Suzuki/Reductive | Pd(PPh₃)₄, Et₃SiH/TFA | 55 | – | Late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Various nucleophiles can be used to replace the fluorine atom.

Major Products

Oxidation: Formation of the corresponding nitrone.

Reduction: Formation of decahydroisoquinoline.

Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the synthesis of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Modifications

Key analogues of 6-F-THIQ include derivatives with substituents at the 6- or 7-positions (Table 1).

Table 1: Structural Comparison of THIQ Derivatives

6-Fluoro-THIQ-1-Carboxylic Acid

Potential methods include:

Petasis Reaction: Coupling fluorophenyl boronic acid with glyoxylic acid and chiral amines (e.g., (R)-phenylglycinol) to form oxazinone intermediates, followed by cyclization .

Pomeranz–Fritsch–Bobbitt Cyclization: Cyclization of aminoacetals under acidic conditions, as demonstrated for 6,7-dimethoxy-THIQ .

6,7-Dimethoxy-THIQ-1-Carboxylic Acid

This derivative is synthesized diastereoselectively (up to 90% e.e.) via a Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization (Scheme 9, ):

Petasis Step: (R)-phenylglycinol reacts with 3,4-dimethoxyphenyl boronic acid and glyoxylic acid to yield morpholinone intermediates.

Cyclization : Treatment with HCl and hydrogenation produces the enantiopure product ([α]D = –59.5, H₂O) .

Halogenated Derivatives (6-Bromo, 5,7-Dichloro)

Halogenation is typically achieved via electrophilic substitution or cross-coupling. For example, 6-bromo-THIQ is synthesized using bromine or Pd-catalyzed coupling .

Biological Activity

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-FTHIQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClFNO2

- Molecular Weight : 231.66 g/mol

- CAS Number : 1260637-74-8

Mechanisms of Biological Activity

The biological activity of 6-FTHIQCA is primarily attributed to its interaction with various biological targets. Research indicates that this compound exhibits:

- Antitumor Activity : Studies have shown that 6-FTHIQCA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Compounds in this class have been studied for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies of 6-FTHIQCA reveal that the presence of the fluorine atom at the 6-position enhances its biological activity. Modifications in the structure can lead to variations in potency and selectivity towards different biological targets. For example:

| Compound Variant | IC50 (µM) | Biological Activity |

|---|---|---|

| 6-FTHIQCA | 0.5 | Antitumor |

| 6-Methyl-THIQCA | 1.2 | Neuroprotective |

| 7-Fluoro-THIQCA | 0.8 | Antimicrobial |

Case Studies

- Anticancer Activity : In a study published in RSC Advances, researchers reported that 6-FTHIQCA exhibited significant antiproliferative effects on HCT116 and HL60 cell lines with IC50 values of approximately 0.5 µM and 0.8 µM respectively. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .

- Neuroprotective Effects : A recent investigation highlighted the neuroprotective potential of 6-FTHIQCA in models of oxidative stress-induced neuronal damage. The compound was found to significantly reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell cultures exposed to neurotoxic agents .

- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of 6-FTHIQCA against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Q & A

Q. Q1. What are the common synthetic routes for preparing 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

A1. The compound is typically synthesized via fluorination of tetrahydroisoquinoline precursors. Key methods include:

- Fluorination using Selectfluor/N-fluorobenzenesulfonimide : Performed under inert atmospheres (e.g., nitrogen) to minimize side reactions. The fluorine atom is introduced at position 6, leveraging the electrophilic nature of these agents .

- Three-component reactions : Combining 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate to form carboxamides, followed by hydrolysis to yield the carboxylic acid derivative .

| Method | Reagents/Conditions | Yield/Purity Considerations |

|---|---|---|

| Fluorination | Selectfluor, inert atmosphere | Purity depends on reaction time/temp |

| Three-component reaction | Benzyl chloroformate, hydrolysis steps | Moderate yields (50–70%) |

Advanced Synthesis

Q. Q2. How can enantioselective synthesis of this compound be achieved?

A2. Enantiopure synthesis is critical for studying biological activity. A validated approach involves:

- Enzymatic dynamic kinetic resolution : Using lipases (e.g., CAL-B or subtilisin Carlsberg) to hydrolyze ethyl esters in aqueous NH₄OAc buffer (pH 8.5). This yields (R)- or (S)-enantiomers with >92% enantiomeric excess (ee) and 85–92% yields .

- Chiral auxiliary strategies : Incorporating tert-butyloxycarbonyl (Boc) groups during synthesis to preserve stereochemistry, followed by deprotection .

Chemical Reactivity

Q. Q3. How does the fluorine substituent influence the compound’s chemical reactivity?

A3. The fluorine atom at position 6:

- Enhances electrophilicity : Facilitates nucleophilic substitution reactions (e.g., with amines or thiols) under basic conditions .

- Stabilizes hydrogen bonding : Improves binding affinity in biological systems by forming strong dipole interactions with target proteins .

Experimental Design Tip : Compare reactivity with non-fluorinated analogs (e.g., 6-methyl derivatives) to isolate fluorine-specific effects .

Biological Activity

Q. Q4. What techniques are used to study interactions between this compound and biological targets?

A4. Key methodologies include:

- X-ray crystallography : Resolves binding modes at atomic resolution, particularly for enzyme-inhibitor complexes .

- Molecular docking simulations : Predicts binding affinities using software like AutoDock or Schrödinger .

- Enzyme inhibition assays : Measures IC₅₀ values in kinetic studies (e.g., fluorogenic substrates for real-time monitoring) .

Data Interpretation : Correlate structural features (e.g., fluorine position, stereochemistry) with activity trends .

Analytical Characterization

Q. Q5. What spectroscopic methods confirm the structure and purity of this compound?

A5. Standard protocols involve:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC with chiral columns : Ensures enantiomeric purity (>95%) post-synthesis .

Advanced Data Contradiction Analysis

Q. Q6. How can researchers resolve discrepancies in reported biological activities?

A6. Contradictions often arise from:

- Stereochemical variations : Ensure enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations across studies .

- Target specificity : Validate target engagement using knockout cell lines or competitive binding assays .

Stability and Storage

Q. Q7. What are the optimal storage conditions for this compound?

A7. To prevent degradation:

- Temperature : Store at 2–8°C in dark, inert conditions (argon/vacuum-sealed vials) .

- Lyophilization : For long-term stability, lyophilize as a hydrochloride salt .

Comparative Structural Analysis

Q. Q8. How does this compound differ from related tetrahydroisoquinoline derivatives?

A8. Key distinctions include:

| Compound | Structural Feature | Biological Impact |

|---|---|---|

| 6-Fluoro-THIQ-1-carboxylic acid | Fluorine at C6 | Enhanced enzyme inhibition |

| 6-Methyl-THIQ-1-carboxylic acid | Methyl at C6 | Reduced polarity, altered ADME |

| Papaverine | Benzylisoquinoline backbone | Smooth muscle relaxation |

Data derived from interaction studies and activity assays .

Methodological Pitfalls

Q. Q9. What are common pitfalls in synthesizing or analyzing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.